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Compound of Interest

Compound Name: 3-Methylisoindolin-1-one

Cat. No.: B3054530 Get Quote

3-Methylisoindolin-1-one is a derivative of isoindolinone, which is classified as a γ-lactam

fused to a benzene ring.[1] The core structure consists of a five-membered ring containing a

nitrogen atom adjacent to a carbonyl group. The key feature of the target molecule is the chiral

center at the C3 position, bearing a methyl group.

The molecular formula is C₉H₉NO, with a monoisotopic mass of approximately 147.07 Da.[2]

This fundamental information is the bedrock upon which all subsequent spectroscopic

interpretation is built.

Figure 1: Molecular structure of 3-Methylisoindolin-1-one with atom numbering for

spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. For 3-Methylisoindolin-1-one, both ¹H and ¹³C NMR are

required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-
Methylisoindolin-1-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The
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choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is

excellent for observing exchangeable protons like the N-H proton.[3]

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the NMR tube to serve as

an internal reference standard (δ = 0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4] Higher

field strengths improve signal dispersion and simplify interpretation.

¹H NMR Acquisition:

Acquire data over a spectral width of 0-12 ppm.

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire data over a spectral width of 0-200 ppm.

Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

Accumulate several hundred to a few thousand scans due to the low natural abundance of

the ¹³C isotope.

¹H NMR Data: Interpretation and Analysis
The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of hydrogen atoms.
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Predicted

Chemical Shift

(δ, ppm)

Integration Multiplicity

Coupling

Constant (J,

Hz)

Assignment

~ 7.85 1H Doublet (d) ~ 7.6 Hz H7

~ 7.45 - 7.60 2H Multiplet (m) - H5, H6

~ 7.40 1H Doublet (d) ~ 7.5 Hz H4

~ 7.0 - 8.0

(broad)
1H Singlet (s) - NH-2

~ 4.60 1H Quartet (q) ~ 6.8 Hz CH-3

~ 1.55 3H Doublet (d) ~ 6.8 Hz CH₃-8

Interpretation Rationale:

Aromatic Region (7.40-7.85 ppm): The four protons on the benzene ring are chemically

distinct. The proton at the H7 position is adjacent to the electron-withdrawing carbonyl group,

causing it to be the most deshielded and appear furthest downfield.[3] The remaining

aromatic protons (H4, H5, H6) will appear as a complex multiplet, typical for a substituted

benzene ring.

Amide Proton (NH): The amide proton signal is often broad due to quadrupole broadening

from the adjacent nitrogen and its position can be highly dependent on solvent and

concentration. In CDCl₃ it might appear around 7.0 ppm, while in DMSO-d₆ it could be further

downfield.

Chiral Center (H3): The methine proton at the C3 position is adjacent to both the aromatic

ring and the nitrogen atom. This environment results in a downfield shift to approximately

4.60 ppm. It will appear as a quartet due to coupling with the three protons of the adjacent

methyl group (n+1 rule).

Methyl Group (H8): The methyl protons are on an sp³-hybridized carbon. They are coupled to

the single methine proton at C3, resulting in a doublet at approximately 1.55 ppm.
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¹³C NMR Data: Interpretation and Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

While full spectral data is not publicly available without subscription, a combination of database

listings and spectral prediction provides a reliable assignment.[5]

Predicted Chemical Shift (δ, ppm) Assignment

~ 170.5 C=O (C1)

~ 146.0 C7a

~ 132.5 C3a

~ 132.0 C6

~ 129.0 C5

~ 124.0 C4

~ 123.5 C7

~ 55.0 CH (C3)

~ 21.0 CH₃ (C8)

Interpretation Rationale:

Carbonyl Carbon (C1): The amide carbonyl carbon is the most deshielded carbon, appearing

significantly downfield around 170 ppm.[3]

Aromatic Carbons (C3a-C7a): The six aromatic carbons appear in the typical range of 123-

146 ppm. The two quaternary carbons (C3a and C7a) that are part of the ring fusion will

have distinct chemical shifts from the four protonated aromatic carbons.

Aliphatic Carbons (C3, C8): The chiral methine carbon (C3), being attached to a nitrogen and

an aromatic system, is shifted downfield to ~55 ppm. The methyl carbon (C8) is the most

shielded carbon, appearing furthest upfield at ~21 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is an invaluable technique for the rapid identification of key functional groups

within a molecule. The spectrum for 3-Methylisoindolin-1-one is expected to show

characteristic absorptions for a secondary cyclic amide (γ-lactam).

Experimental Protocol: IR Data Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying

pressure with the built-in clamp. This method requires minimal sample preparation.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of

dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a

hydraulic press.

Data Acquisition: Record the spectrum on an FTIR spectrometer from 4000 to 400 cm⁻¹.

Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet

before scanning the sample to subtract atmospheric CO₂ and H₂O signals.

IR Data: Interpretation and Analysis
Expected Wavenumber

(cm⁻¹)
Intensity Vibrational Mode

~ 3200 Medium, Broad N-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium-Weak Aliphatic C-H Stretch

~ 1685 Strong, Sharp Amide I Band (C=O Stretch)

1600, 1475 Medium-Weak Aromatic C=C Bending

~ 1550 Medium Amide II Band (N-H Bending)

Interpretation Rationale:

N-H Stretch: The peak around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in a

secondary amide.[6] Its broadness is indicative of hydrogen bonding in the solid state.
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C=O Stretch (Amide I): The most intense and diagnostic peak in the spectrum will be the

carbonyl stretch. For a five-membered ring lactam, this absorption is typically found at a

higher frequency than in acyclic amides due to ring strain, expected around 1685 cm⁻¹.[7]

N-H Bend (Amide II): This peak arises from the in-plane bending of the N-H bond coupled

with C-N stretching and is a hallmark of secondary amides.[8]

C-H Stretches: Distinct regions for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000

cm⁻¹) C-H stretches confirm the presence of both structural motifs.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent

like methanol or acetonitrile.

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization

technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[4][9]

Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight

(TOF) instrument.

Data Acquisition: Scan a mass-to-charge (m/z) range from ~40 to 400 Da.

MS Data: Interpretation and Analysis
The molecular weight of C₉H₉NO is 147.17 g/mol .[2] Therefore, the molecular ion peak is

expected at m/z = 147.
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Expected m/z Proposed Fragment Proposed Neutral Loss

147 [M]⁺˙ -

132 [M - CH₃]⁺ •CH₃

119 [M - CO]⁺˙ CO

104 [C₈H₈]⁺˙ HNCO

77 [C₆H₅]⁺ C₂H₂ + HCN

Interpretation and Fragmentation Pathway: Under electron ionization, the molecular ion ([M]⁺˙

at m/z 147) will be formed. The most logical and lowest energy fragmentation pathway is the

cleavage of the C3-C8 bond to lose the methyl radical (•CH₃, 15 Da), which is a stable radical.

[8][10] This would yield a prominent fragment ion at m/z 132. Subsequent fragmentation could

involve the loss of carbon monoxide (CO, 28 Da) from this fragment or the parent ion, a

common fragmentation for cyclic ketones and lactams.

[C₉H₉NO]⁺˙
m/z = 147

(Molecular Ion)

[C₈H₆NO]⁺
m/z = 132

- •CH₃ [C₇H₆N]⁺
m/z = 104

- CO

Click to download full resolution via product page

Figure 2: Proposed primary fragmentation pathway for 3-Methylisoindolin-1-one under EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile
The collective spectroscopic data provides a cohesive and self-validating confirmation of the

structure of 3-Methylisoindolin-1-one.

Mass Spectrometry establishes the correct molecular mass of 147 Da.

IR Spectroscopy confirms the presence of the key γ-lactam functional group (C=O at ~1685

cm⁻¹, N-H at ~3200 cm⁻¹) and the aromatic and aliphatic C-H bonds.

¹³C NMR demonstrates the presence of nine unique carbon atoms, including a carbonyl, six

aromatic carbons, and two distinct aliphatic carbons.
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¹H NMR provides the final, unambiguous proof of structure, showing the specific proton

environments and their connectivity, including the characteristic quartet-doublet pattern for

the ethyl fragment at the C3 chiral center and the distinct signals for the substituted aromatic

ring.

This multi-technique approach ensures the highest degree of confidence in the structural

assignment, a critical requirement for any research or development endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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